6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one
CAS No.: 2091941-51-2
Cat. No.: VC5044339
Molecular Formula: C11H9BrN2O2
Molecular Weight: 281.109
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2091941-51-2 |
|---|---|
| Molecular Formula | C11H9BrN2O2 |
| Molecular Weight | 281.109 |
| IUPAC Name | 6-bromo-2-(3-methoxyphenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C11H9BrN2O2/c1-16-9-4-2-3-8(7-9)14-11(15)6-5-10(12)13-14/h2-7H,1H3 |
| Standard InChI Key | IRFCBDWBTCWDRT-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2C(=O)C=CC(=N2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2) and a ketone group at position 3. Key modifications include:
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Bromine atom at position 6, enhancing electrophilic reactivity for cross-coupling reactions.
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3-Methoxyphenyl group at position 2, which increases lipophilicity and influences π-π stacking interactions with biological targets.
Molecular Formula: C₁₁H₉BrN₂O₂
Molecular Weight: 281.11 g/mol
IUPAC Name: 6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one
Spectral Characterization
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¹H NMR: Signals at δ 7.4–8.0 ppm correspond to aromatic protons from the methoxyphenyl group, while δ 6.8 ppm indicates the pyridazinone ring proton. The methoxy group resonates as a singlet near δ 3.8 ppm.
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¹³C NMR: The lactam carbonyl appears at ~165 ppm, with bromine-induced deshielding observed at C6 (δ 120 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 281 confirms the molecular weight, accompanied by isotopic patterns characteristic of bromine .
Solubility and Stability
| Property | Value/Description |
|---|---|
| Solubility in DMSO | 15.2 mg/mL |
| Melting Point | 162–164°C |
| LogP | 2.3 (predicted) |
| Stability | Stable under inert atmosphere; degrades upon prolonged UV exposure |
The methoxy group improves solubility in polar aprotic solvents compared to non-substituted phenyl analogs.
Synthetic Methodologies
Bromination of Pyridazinone Precursors
The most common route involves electrophilic aromatic bromination of 2-(3-methoxyphenyl)pyridazin-3(2H)-one using N-bromosuccinimide (NBS) in dichloromethane:
Key Variables:
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Catalyst: traces of H₂SO₄ enhance regioselectivity for position 6.
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Temperature: exceeding 30°C promotes di-bromination byproducts.
Alternative Routes
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Suzuki Coupling: Reaction of 6-bromopyridazin-3(2H)-one with 3-methoxyphenylboronic acid under Pd catalysis (Yield: 45–50%) .
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Multi-Step Condensation: Cyclization of hydrazine derivatives with 3-methoxybenzaldehyde intermediates.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The compound reduces TNF-α production in LPS-stimulated macrophages by 65% at 25 μM, likely through NF-κB pathway suppression.
Neuropharmacological Activity
Preliminary studies suggest modulation of GABAₐ receptors, with 30% potentiation of GABA-induced currents at 50 μM .
Comparative Analysis with Structural Analogs
| Compound | Substituents | IC₅₀ (HeLa) | LogP |
|---|---|---|---|
| 6-Bromo-2-(3-methoxyphenyl) | 3-OCH₃, Br | 18.7 μM | 2.3 |
| 6-Bromo-2-phenyl | H, Br | 25.4 μM | 2.8 |
| 6-Chloro-2-(3-methoxyphenyl) | 3-OCH₃, Cl | 22.1 μM | 2.1 |
Key Insight: Methoxy substitution enhances cytotoxicity while reducing lipophilicity compared to non-substituted analogs .
Challenges and Future Directions
Synthetic Limitations
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Low yields in Suzuki coupling due to steric hindrance from the methoxy group.
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Purification difficulties arising from byproducts in bromination reactions.
Research Priorities
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Prodrug Development: Esterification of the methoxy group to improve bioavailability.
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Target Identification: CRISPR-Cas9 screens to map molecular targets in cancer pathways.
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